molecular formula C9H7N3O2S B12915973 6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione CAS No. 4956-11-0

6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione

Cat. No.: B12915973
CAS No.: 4956-11-0
M. Wt: 221.24 g/mol
InChI Key: YQBWRFITNOEMPL-UHFFFAOYSA-N
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Description

6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is characterized by the presence of a phenylsulfanyl group attached to the 6th position of the triazine ring, which is further substituted with two keto groups at the 3rd and 5th positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione typically involves the nucleophilic substitution of cyanuric chloride with phenylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions. The general synthetic route can be summarized as follows:

    Starting Material: Cyanuric chloride.

    Reagent: Phenylthiol.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane. Phenylthiol is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted triazines.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of the keto groups yields hydroxyl derivatives.

Scientific Research Applications

6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

    Medicine: Research has shown that derivatives of 1,2,4-triazines, including this compound, exhibit promising pharmacological activities. These compounds are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione can be compared with other similar compounds, such as:

    6-methylsulfanyl-6H-1,2,4-triazine-3,5-dione: This compound has a methylsulfanyl group instead of a phenylsulfanyl group. The presence of the methyl group affects the compound’s reactivity and biological activity.

    6-ethylsulfanyl-6H-1,2,4-triazine-3,5-dione: Similar to the methyl derivative, this compound has an ethylsulfanyl group. The ethyl group introduces steric effects that influence the compound’s properties.

    6-phenylamino-6H-1,2,4-triazine-3,5-dione: This compound has a phenylamino group instead of a phenylsulfanyl group. The amino group introduces different electronic effects, affecting the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

4956-11-0

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

6-phenylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H7N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)

InChI Key

YQBWRFITNOEMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NNC(=O)NC2=O

Origin of Product

United States

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